molecular formula C19H13N5O7 B3824021 5-Methylpyridin-2-amine;2,4,7-trinitrofluoren-9-one

5-Methylpyridin-2-amine;2,4,7-trinitrofluoren-9-one

Cat. No.: B3824021
M. Wt: 423.3 g/mol
InChI Key: PZUJUKZQWYSJGY-UHFFFAOYSA-N
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Description

5-Methylpyridin-2-amine: and 2,4,7-trinitrofluoren-9-one are two distinct chemical compounds with unique properties and applications. 5-Methylpyridin-2-amine is an aromatic heterocyclic amine, while 2,4,7-trinitrofluoren-9-one is a nitro-substituted fluorenone derivative. Both compounds are of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination of 2-chloro-5-methylpyridine: This method involves the reaction of 2-chloro-5-methylpyridine with liquid ammonia in the presence of a copper catalyst at elevated temperatures (145-155°C) and pressures (3.5-4.5 MPa).

    Reduction of 2-nitro-5-methylpyridine: This method involves the reduction of 2-nitro-5-methylpyridine using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: The industrial production of 5-methylpyridin-2-amine typically involves the amination of 2-chloro-5-methylpyridine due to its high yield and cost-effectiveness. The process is carried out in large-scale reactors with precise control of temperature and pressure to ensure consistent product quality .

Synthetic Routes and Reaction Conditions:

    Nitration of fluorenone: This method involves the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at low temperatures (0-5°C) to prevent over-nitration and degradation of the product.

Industrial Production Methods: The industrial production of 2,4,7-trinitrofluoren-9-one involves the nitration of fluorenone in large-scale reactors with precise control of temperature and acid concentration to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

5-Methylpyridin-2-amine

The mechanism of action of 5-methylpyridin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

2,4,7-Trinitrofluoren-9-one

The mechanism of action of 2,4,7-trinitrofluoren-9-one involves its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This leads to the activation of apoptotic pathways and cell death. The compound can also interact with DNA and proteins, causing damage and disrupting cellular functions .

Comparison with Similar Compounds

Uniqueness: 2,4,7-Trinitrofluoren-9-one is unique due to its specific nitro substitution pattern, which enhances its electron-withdrawing properties and reactivity. This makes it a potent reagent in organic synthesis and a valuable compound in the production of explosives .

Properties

IUPAC Name

5-methylpyridin-2-amine;2,4,7-trinitrofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5N3O7.C6H8N2/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23;1-5-2-3-6(7)8-4-5/h1-5H;2-4H,1H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUJUKZQWYSJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methylpyridin-2-amine;2,4,7-trinitrofluoren-9-one
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